molecular formula C9H14N2 B2659329 N1,N1,2-Trimethylbenzene-1,4-diamine CAS No. 27746-11-8

N1,N1,2-Trimethylbenzene-1,4-diamine

Cat. No.: B2659329
CAS No.: 27746-11-8
M. Wt: 150.225
InChI Key: JHGFAGAHQPLGOQ-UHFFFAOYSA-N
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Description

N1,N1,2-Trimethylbenzene-1,4-diamine is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is a derivative of benzene, featuring two amine groups and three methyl groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N1,2-Trimethylbenzene-1,4-diamine can be synthesized through several methods. One common method involves the reduction of N,N,2-trimethyl-4-nitroaniline using palladium on carbon as a catalyst in an ethanol solution under a hydrogen atmosphere . The reaction is carried out at room temperature for about 4 hours, yielding the desired product with a high purity of 95%.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reduction reactions using similar catalysts and conditions as those used in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

N1,N1,2-Trimethylbenzene-1,4-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be further reduced to form more saturated amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like chromic acid for oxidation, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions include quinones, more saturated amine derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N1,N1,2-Trimethylbenzene-1,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N1,2-Trimethylbenzene-1,4-diamine involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and other interactions with biomolecules, affecting their structure and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1,N1,2-Trimethylbenzene-1,4-diamine include:

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-N,1-N,2-trimethylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-6-8(10)4-5-9(7)11(2)3/h4-6H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGFAGAHQPLGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021899
Record name (4-Amino-2-methylphenyl)dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27746-11-8
Record name (4-Amino-2-methylphenyl)dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N,1-N,2-trimethylbenzene-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of dimethyl-(2-methyl-4-nitro-phenyl)-amine (0.49 g, 2.74 mmol) in methanol (10 ml) was hydrogenated over 10% Pd/C at 30 psi until no further gas uptake was observed. The reaction mixture was then filtered over celite and the filtrate evaporated to yield 4-amino-2-methyl-N,N-dimethyl aniline (0.3 g, 73%).
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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